Potassium (6-chloropyridin-3-yl)trifluoroborate: A Superior Reagent for Modern Cross-Coupling Chemistry
Potassium (6-chloropyridin-3-yl)trifluoroborate: A Superior Reagent for Modern Cross-Coupling Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Potassium (6-chloropyridin-3-yl)trifluoroborate, focusing on its synthesis, mechanism, and application as a key building block in pharmaceutical and materials science research. It is designed to offer field-proven insights for professionals engaged in advanced organic synthesis.
The Ascendancy of Organotrifluoroborates in Synthesis
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation, empowering chemists to construct complex molecular architectures.[1] Traditionally, this chemistry has relied upon organoboronic acids and their ester derivatives. However, these reagents are not without significant operational drawbacks.
The Limitations of Conventional Organoboron Reagents
Organoboronic acids often exhibit variable stability, being susceptible to decomposition and dehydration, which leads to the formation of cyclic boroxine anhydrides.[2] This complicates purification and introduces uncertainty in stoichiometry, forcing the use of excess reagent. Boronate esters offer improved stability but suffer from lower atom economy. Furthermore, the inherent reactivity of the vacant p-orbital on the boron atom in these tricoordinate species makes them incompatible with many reaction conditions, limiting their synthetic utility.[1]
Potassium Organotrifluoroborates: A Paradigm of Stability and Reliability
Potassium organotrifluoroborates (R-BF₃K) have emerged as a transformative class of nucleophilic partners for cross-coupling reactions.[3][4] These tetracoordinate boron "ate" complexes mask the reactivity of the carbon-boron bond, rendering them exceptionally stable to air and moisture.[1][2] Most are crystalline solids that can be stored indefinitely without special precautions, are easily purified by recrystallization, and are compatible with a wide range of functional groups and reaction conditions, including strong oxidants.[5][6][7] This inherent stability prevents issues like protodeboronation, allowing for the use of near-stoichiometric quantities in reactions and leading to more reproducible and efficient outcomes.[6][7]
Core Profile: Potassium (6-chloropyridin-3-yl)trifluoroborate
Potassium (6-chloropyridin-3-yl)trifluoroborate is a highly valuable, bench-stable reagent for introducing the 6-chloropyridine-3-yl fragment, a common motif in pharmacologically active compounds.[6][8]
Physicochemical Properties
The key properties of this reagent are summarized below, providing essential data for experimental design and safety assessment.
| Property | Value | Reference(s) |
| CAS Number | 1235099-38-3 | [9][10] |
| Molecular Formula | C₅H₃BClF₃KN | [9][11] |
| Molecular Weight | 219.44 g/mol | [9][11] |
| Appearance | White to off-white solid | [11] |
| Melting Point | 298-303 °C | [8][11] |
| Purity | Typically ≥97% | [9] |
| Storage | Room temperature, under inert atmosphere | [10][11] |
Structural and Identification Data
-
SMILES: F(C1=CC=C(Cl)N=C1)F.[K+][10]
-
InChI Key: TVBXAWSXJKYPGJ-UHFFFAOYSA-N
Synthesis and Purification Workflow
The preparation of potassium organotrifluoroborates is a straightforward and robust process, valued for its high yields and the exceptional purity of the final product.
Synthetic Rationale
The most common and efficient method for synthesizing potassium aryltrifluoroborates involves the conversion of a corresponding arylboronic acid.[2] This transformation is achieved by treatment with potassium hydrogen fluoride (KHF₂). The reaction proceeds via displacement of the hydroxyl groups on the boronic acid with fluoride ions, forming the stable, tetracoordinate trifluoroborate salt.[2][6] This method avoids the need for rigorously purified boronic acids, as the resulting trifluoroborate salt is typically crystalline and can be easily isolated from impurities.[2][6]
Detailed Experimental Protocol: Synthesis
This protocol details the conversion of (6-chloropyridin-3-yl)boronic acid to its corresponding potassium trifluoroborate salt.
-
Dissolution: In a polyethylene or Teflon beaker, dissolve (6-chloropyridin-3-yl)boronic acid (1.0 eq) in methanol (4 M).
-
Fluoride Addition: To the stirring solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 2.5 eq).
-
Precipitation: Stir the mixture at room temperature for 30 minutes. A white precipitate will form.
-
Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold methanol and then diethyl ether to remove residual impurities.
-
Drying: Dry the resulting white, crystalline solid under high vacuum to yield Potassium (6-chloropyridin-3-yl)trifluoroborate.
Synthesis Workflow Diagram
The following diagram illustrates the straightforward conversion process.
Caption: Workflow for the synthesis of the target trifluoroborate.
Role and Mechanism in Suzuki-Miyaura Cross-Coupling
While exceptionally stable for storage and handling, the trifluoroborate salt serves as a latent form of the active boronic acid required for the catalytic cycle.
Mechanistic Activation
In the presence of a base (e.g., Cs₂CO₃, K₂CO₃) and typically an aqueous solvent system, the potassium organotrifluoroborate undergoes slow hydrolysis. This in-situ equilibrium releases the corresponding tricoordinate boronic acid, which is the species that actively participates in the transmetalation step with the palladium catalyst. This controlled release mechanism is a key aspect of their utility, as it maintains a low concentration of the often-unstable boronic acid, minimizing side reactions like protodeboronation.[1][6]
Catalytic Cycle Diagram
Caption: The Suzuki-Miyaura cycle using a potassium organotrifluoroborate.
A Practical Guide to Cross-Coupling
This section provides a representative protocol for the Suzuki-Miyaura coupling of Potassium (6-chloropyridin-3-yl)trifluoroborate with an aryl halide, a common transformation in drug discovery programs.
Reaction Setup and Reagents
| Component | Role | Stoichiometry | Amount (for 0.5 mmol scale) |
| Aryl Halide (e.g., 4-Chloroanisole) | Electrophile | 1.0 eq | 0.5 mmol, 71.3 mg |
| Potassium (6-chloropyridin-3-yl)trifluoroborate | Nucleophile | 1.1 eq | 0.55 mmol, 120.7 mg |
| Pd(OAc)₂ | Catalyst Precursor | 3 mol % | 0.015 mmol, 3.4 mg |
| RuPhos | Ligand | 6 mol % | 0.03 mmol, 14.0 mg |
| Cs₂CO₃ | Base | 3.0 eq | 1.5 mmol, 488.7 mg |
| Toluene/H₂O (1:1) | Solvent | - | 2.0 mL |
Step-by-Step Experimental Protocol
This protocol is adapted from general procedures for coupling heteroaryltrifluoroborates with challenging aryl chlorides.[6][12]
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride, Potassium (6-chloropyridin-3-yl)trifluoroborate, Pd(OAc)₂, RuPhos, and Cs₂CO₃.
-
Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 10 minutes.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Heating: Place the vial in a preheated oil bath or heating block at 100-110 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling: Upon completion, remove the vial from the heat source and allow it to cool to room temperature.
Work-up and Purification
-
Quenching: Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. While significantly more stable than boronic acids, organotrifluoroborates are chemical reagents and must be treated with appropriate care.
Hazard Identification
| Hazard Class | GHS Code | Statement | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [11] |
| Skin Irritation | H315 | Causes skin irritation | [10][13] |
| Eye Irritation | H319 | Causes serious eye irritation | [10][13] |
| STOT SE 3 | H335 | May cause respiratory irritation | [10] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.[13]
-
Ventilation: Handle the solid reagent in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13]
-
Exposure Control: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[13] Immediately change any contaminated clothing.[14]
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13] While the compound is air-stable, long-term storage under an inert atmosphere is recommended to ensure maximum purity.[10]
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion and Future Perspectives
Potassium (6-chloropyridin-3-yl)trifluoroborate represents a significant advancement over traditional organoboron reagents. Its exceptional stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling make it an indispensable tool for medicinal chemists and materials scientists. The reliability and efficiency it brings to the synthesis of complex molecules containing the chloropyridyl moiety underscore its importance in the development of next-generation pharmaceuticals and functional materials. As synthetic methodologies continue to evolve, the utility of robust and versatile building blocks like this will only continue to grow.
References
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Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
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Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Available at NIH Public Access. [Link]
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Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
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BoronPharm. (n.d.). 1235099-38-3 | Potassium 6-chloropyridine-3-trifluoroborate. BoronPharm Website. [Link]
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Porphyrin-Systems. (n.d.). Potassium (6-chloropyridin-3-yl)trifluoroborate. Porphyrin-Systems Website. [Link]
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Molander, G. A., & Jean-Gérard, L. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 74(13), 4814–4820. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
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Dreher, S. D., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 10(4), 621–624. [Link]
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MySkinRecipes. (n.d.). Potassium (6-chloropyridin-3-yl)trifluoroborate. MySkinRecipes Website. [Link]
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PubChemLite. (n.d.). Potassium 6-chloropyridine-3-trifluoroborate. PubChemLite Website. [Link]
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Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal Website. [Link]
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Molander, G. A., & Ito, T. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Organic Chemistry Portal Website. [Link]
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Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group Website. [Link]
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